An In-Depth Technical Guide to 6-(Methoxymethyl)pyrimidin-4-ol: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 6-(Methoxymethyl)pyrimidin-4-ol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 6-(methoxymethyl)pyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details its chemical and physical characteristics, including its tautomeric nature. While a specific, detailed synthesis protocol remains elusive in publicly available literature, this guide outlines general synthetic strategies for related pyrimidine derivatives that can be adapted for its preparation. Furthermore, the guide discusses the known safety and handling considerations, and explores the potential applications of this compound based on the biological activities of structurally similar pyrimidines. This document is intended to be a valuable resource for researchers and scientists working with or considering the use of 6-(methoxymethyl)pyrimidin-4-ol in their research and development endeavors.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1] The versatility of the pyrimidine core allows for a wide range of chemical modifications, enabling the fine-tuning of physicochemical properties and biological activity. Pyrimidine derivatives have been successfully developed into drugs for a wide array of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[2][3][4] The methoxymethyl substituent at the 6-position of the pyrimidine ring in 6-(methoxymethyl)pyrimidin-4-ol introduces a flexible, polar functional group that can potentially engage in hydrogen bonding interactions with biological targets, making it an attractive building block for the synthesis of novel bioactive compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. This section details the known properties of 6-(methoxymethyl)pyrimidin-4-ol.
Chemical Structure and Tautomerism
6-(Methoxymethyl)pyrimidin-4-ol exists in tautomeric equilibrium with its more stable keto form, 6-(methoxymethyl)pyrimidin-4(1H)-one.[5] This is a common feature of hydroxypyrimidines and is a critical consideration for its reactivity and biological interactions. The IUPAC name for the keto tautomer is 4-(methoxymethyl)-1H-pyrimidin-6-one.[5]
Caption: Tautomeric equilibrium between the enol and keto forms.
Basic Properties
A summary of the basic properties of 6-(methoxymethyl)pyrimidin-4-ol is provided in the table below. It is important to note that some of these properties are predicted due to the limited availability of experimental data in the literature.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂ | [6] |
| Molecular Weight | 140.14 g/mol | [6] |
| CAS Number | 3122-78-9 | [5] |
| IUPAC Name (Tautomer) | 4-(methoxymethyl)-1H-pyrimidin-6-one | [5] |
| Predicted XlogP | -1.1 | [7] |
| Monoisotopic Mass | 140.05858 Da | [7] |
Synthesis Strategies
General Pyrimidine Synthesis
A general and adaptable approach for the synthesis of 4-hydroxypyrimidines involves the reaction of a β-keto ester with an amidine derivative. For the synthesis of 6-(methoxymethyl)pyrimidin-4-ol, a plausible starting material would be an ethyl or methyl ester of 4-methoxy-3-oxobutanoic acid.
Caption: A potential synthetic pathway for 6-(methoxymethyl)pyrimidin-4-ol.
Conceptual Protocol:
-
Reaction Setup: A solution of the β-keto ester (e.g., ethyl 4-methoxy-3-oxobutanoate) in a suitable solvent, such as ethanol, is prepared in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.
-
Base Addition: A base, typically sodium ethoxide or sodium methoxide, is added to the solution to deprotonate the β-keto ester, forming the corresponding enolate.
-
Amidine Condensation: Formamidine acetate or hydrochloride is then added to the reaction mixture.
-
Cyclization: The mixture is heated to reflux to drive the condensation and subsequent cyclization reaction.
-
Workup and Purification: After the reaction is complete, the mixture is cooled, and the pH is adjusted to precipitate the product. The crude product can then be purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common choice as it is a good solvent for the reactants and is compatible with the use of sodium ethoxide as a base.
-
Base: The alkoxide base is crucial for the formation of the enolate, which is the nucleophilic species that initiates the reaction with the amidine.
-
Heating: The cyclization step is often endergonic and requires thermal energy to proceed at a reasonable rate.
Spectroscopic Characterization (Predicted Data)
Experimental spectroscopic data for 6-(methoxymethyl)pyrimidin-4-ol is not widely available. However, predicted mass spectrometry data can provide an indication of the expected fragmentation pattern.
Predicted Mass Spectrometry Data:
| Adduct | m/z |
| [M+H]⁺ | 141.06586 |
| [M+Na]⁺ | 163.04780 |
| [M-H]⁻ | 139.05130 |
| Data sourced from PubChemLite[7] |
Reactivity and Stability
The chemical reactivity of 6-(methoxymethyl)pyrimidin-4-ol is dictated by the pyrimidine ring and the methoxymethyl and hydroxyl/oxo functional groups.
-
Pyrimidine Ring: The pyrimidine ring is an electron-deficient aromatic system. This makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions.
-
Hydroxyl/Oxo Group: The hydroxyl group of the enol tautomer is weakly acidic. The exocyclic oxygen of the keto tautomer can act as a hydrogen bond acceptor. The N-H proton in the keto form is also weakly acidic.
-
Methoxymethyl Group: The ether linkage in the methoxymethyl group is generally stable under neutral and basic conditions but can be cleaved under strong acidic conditions.
Stability:
Pyrimidin-4-one derivatives are generally stable compounds under standard laboratory conditions.[8] However, they may be susceptible to degradation under harsh acidic or basic conditions, or upon exposure to strong oxidizing or reducing agents. Stability studies are crucial to determine the shelf-life and appropriate storage conditions for any new compound.[9][10][11]
Potential Applications in Drug Discovery
While there is no specific reported biological activity for 6-(methoxymethyl)pyrimidin-4-ol, the pyrimidine scaffold is a cornerstone of modern drug discovery.[12] Derivatives of pyrimidin-4-one have shown a broad range of pharmacological activities.
-
Antiviral Activity: Many pyrimidine derivatives are potent antiviral agents.[1][3] The structural similarity of the pyrimidine core to the nucleobases allows these compounds to interfere with viral replication processes.
-
Anticancer Activity: The pyrimidine nucleus is found in numerous anticancer drugs that act through various mechanisms, including kinase inhibition and disruption of DNA synthesis.[2][3]
-
Other Therapeutic Areas: Pyrimidine derivatives have also been investigated for their potential as anti-inflammatory, antibacterial, and central nervous system active agents.[1][3]
The presence of the methoxymethyl group provides a handle for further chemical modification, allowing for the generation of a library of derivatives for biological screening. This makes 6-(methoxymethyl)pyrimidin-4-ol a valuable intermediate for the synthesis of novel drug candidates.
Safety and Handling
Based on information from a commercial supplier, 6-(methoxymethyl)pyrimidin-4-ol should be handled with care.[6]
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling Recommendations:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.
Conclusion
6-(Methoxymethyl)pyrimidin-4-ol is a pyrimidine derivative with potential as a building block in medicinal chemistry. Its tautomeric nature is a key chemical feature that influences its reactivity and interactions. While specific experimental data on its properties and synthesis are limited, this guide provides a comprehensive overview based on available information and knowledge of related compounds. The pyrimidine scaffold's proven track record in drug discovery suggests that 6-(methoxymethyl)pyrimidin-4-ol and its derivatives are worthy of further investigation for the development of novel therapeutic agents.
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